Cas no 68047-07-4 (1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone)
68047-07-4 structure
Product Name:1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone
CAS No:68047-07-4
MF:C20H25NO2
MW:311.41800570488
CID:968466
PubChem ID:9861546
Update Time:2025-04-19
1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone
- 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one
- 1-p-dimethylaminoethoxyphenyl-2-phenyl-butan-1-one
- 1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenyl-1-butanone
- OBBFYFBJWYPOQQ-UHFFFAOYSA-N
- 1-Butanone, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-
- 47BUC43043
- 68047-07-4
- Tamoxifen Citrate Imp. G (EP); Tamoxifen Imp. G (EP); (2RS)-1-[4-[2-(Dimethylamino)-ethoxy]phenyl]-2-phenylbutan-1-one; Tamoxifen Citrate Impurity G; Tamoxifen Impurity G
- 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one
- CHEMBL4636026
- Tamoxifen citrate impurity G [EP]
- Q27259042
- DTXSID30987496
- 4-(beta-dimethylaminoethoxy)-alpha-ethyldesoxybenzoin
- 1-Butanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-
- 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one, (2RS)-
- 1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenyl-1-butanone
- UNII-47BUC43043
- TAMOXIFEN CITRATE IMPURITY G [EP IMPURITY]
- 1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butanone
- 1-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-2-PHENYLBUTAN-1-ONE
- SCHEMBL2058475
- (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one
- 4'-[2-(DIMETHYLAMINO)ETHOXY]-2-PHENYLBUTYROPHENONE
- (2RS)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one
-
- Inchi: 1S/C20H25NO2/c1-4-19(16-8-6-5-7-9-16)20(22)17-10-12-18(13-11-17)23-15-14-21(2)3/h5-13,19H,4,14-15H2,1-3H3
- InChI Key: OBBFYFBJWYPOQQ-UHFFFAOYSA-N
- SMILES: O(CCN(C)C)C1C=CC(=CC=1)C(C(C1C=CC=CC=1)CC)=O
Computed Properties
- Exact Mass: 311.18900
- Monoisotopic Mass: 311.188529040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.051±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.05 g/l) (25 º C),
- PSA: 29.54000
- LogP: 4.00350
1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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